![molecular formula C21H25BN2O5S B2926152 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1445993-89-4](/img/structure/B2926152.png)
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound with the chemical formula C14H19BO4. It appears as a crystalline powder and is white in color .
Synthesis Analysis
The compound can be synthesized through a reaction involving phenylboronic acid and pinacol ester. The reaction occurs in a suitable solvent, and the product is obtained through crystallization .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is often used in organic synthesis as a reagent and catalyst for the formation of various compounds. It is commonly used in Diels-Alder reactions involving styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11, a density of 1.08±0.1 g/cm3, a melting point of 77-81°C, a boiling point of 355.6±25.0 °C, and a refractive index of 1.507 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound , related to boric acid ester intermediates, is utilized in synthesizing complex molecules through multi-step reactions. Huang et al. (2021) conducted a study focusing on similar boric acid ester intermediates, detailing their synthesis and structural confirmation using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. This study provides insight into the methods and analytical techniques applicable to compounds like 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (Huang, P.-Y., et al., 2021).
Applications in Polymer Synthesis
The compound's structural family has also been explored in the synthesis of colored polymers. Welterlich et al. (2012) described the synthesis of polymers containing similar units, highlighting the polymer’s solubility in organic solvents and their molecular weights (Welterlich, I., et al., 2012).
Luminescent Properties in Copolymers
Cheon et al. (2005) investigated the synthesis of fluorene copolymers bearing components structurally related to the query compound, focusing on their luminescent properties. This research highlights the potential of such compounds in the development of materials with unique optical properties (Cheon, C., et al., 2005).
Conformational and Electronic Analysis
Further, the conformational and electronic aspects of similar compounds have been investigated. Wu et al. (2021) conducted a study involving density functional theory (DFT) to analyze the molecular electrostatic potential and frontier molecular orbitals, providing valuable information on the physicochemical properties of such compounds (Wu, Q.-M., et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
6-methyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O5S/c1-14-7-9-15(10-8-14)30(26,27)24-12-11-16-17(13-23(6)19(25)18(16)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQADTQUYBSRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

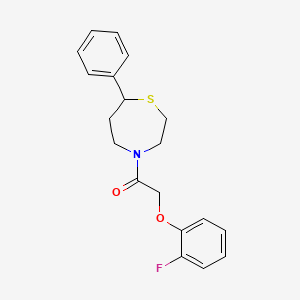
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
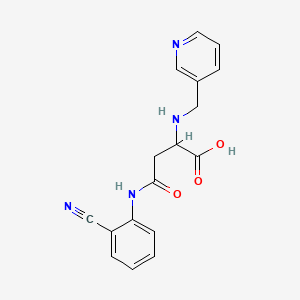
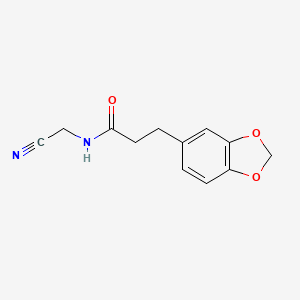



![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
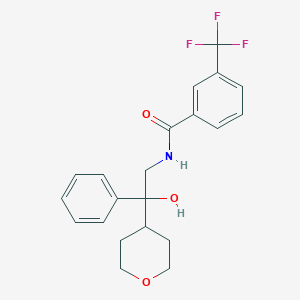
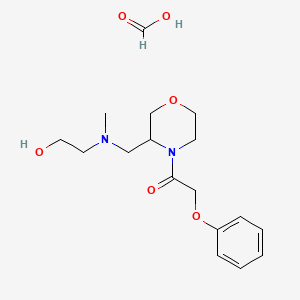

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)